Mugineic acid Mugineic acid Isomugineic acid is an organooxygen compound and an organonitrogen compound. It is functionally related to a gamma-amino acid.
Brand Name: Vulcanchem
CAS No.: 69199-37-7
VCID: VC21185457
InChI: InChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-9(12(21)22)8(16)5-14-4-2-6(14)10(17)18/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22)
SMILES: C1CN(C1C(=O)O)CC(C(C(=O)O)NCCC(C(=O)O)O)O
Molecular Formula: C12H20N2O8
Molecular Weight: 320.30 g/mol

Mugineic acid

CAS No.: 69199-37-7

Cat. No.: VC21185457

Molecular Formula: C12H20N2O8

Molecular Weight: 320.30 g/mol

* For research use only. Not for human or veterinary use.

Mugineic acid - 69199-37-7

Specification

CAS No. 69199-37-7
Molecular Formula C12H20N2O8
Molecular Weight 320.30 g/mol
IUPAC Name 1-[3-carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]-2-hydroxypropyl]azetidine-2-carboxylic acid
Standard InChI InChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-9(12(21)22)8(16)5-14-4-2-6(14)10(17)18/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22)
Standard InChI Key GJRGEVKCJPPZIT-UHFFFAOYSA-N
Isomeric SMILES C1CN([C@@H]1C(=O)O)C[C@@H]([C@@H](C(=O)O)NCC[C@@H](C(=O)O)O)O
SMILES C1CN(C1C(=O)O)CC(C(C(=O)O)NCCC(C(=O)O)O)O
Canonical SMILES C1CN(C1C(=O)O)CC(C(C(=O)O)NCCC(C(=O)O)O)O

Introduction

Chemical Structure and Properties

Mugineic acid (CAS No. 69199-37-7) is an amino acid with the molecular formula C12H20N2O8 and a molecular weight of 320.3 Daltons . Structurally, it contains binding coordinating groups consisting of two amine-N atoms, two carboxylate-O groups, and one α-hydroxycarboxylate site (two O atoms), which together form a tight octahedral complex with Fe(III) . This sophisticated molecular architecture enables its effective iron-chelating function.

The physical and chemical properties of mugineic acid are summarized in the following table:

PropertyValue
Molecular FormulaC12H20N2O8
Molecular Weight320.3 Daltons
Physical FormSolid
ColorWhite to Off-White
SolubilitySlightly soluble in water
pKa ValuespKa1 2.39, pKa2 2.76, pKa3 3.40, pKa4 7.78, pKa5 9.55
Optical Activity-70.725 (in H2O)
FDA UNIIKR256JY76I

The multiple pKa values indicate the compound's complex acid-base behavior, which is relevant to its function in various soil pH conditions . The specific optical activity reflects its well-defined three-dimensional structure, which is critical for its biological function and recognition by plant transport systems.

Biological Function

Iron Acquisition Mechanism

Mugineic acid serves as a phytosiderophore, a term describing compounds that plants release to facilitate iron uptake. Under iron-deficient conditions, certain plants secrete mugineic acid from their roots into the surrounding soil . Once in the soil environment, mugineic acid binds with Fe(III) ions, forming stable complexes that can be recognized and absorbed by specialized transport proteins in the plant root cell membranes .

The effectiveness of this mechanism depends on two critical factors: the iron-chelating properties of the mugineic acid-iron complex and the presence of specific membrane carrier proteins that recognize and absorb this complex almost exclusively . This targeted recognition ensures efficient iron uptake even in challenging soil conditions where iron bioavailability is limited.

Plant Species Utilizing Mugineic Acid

Mugineic acid and related phytosiderophores are primarily utilized by plants in the Gramineae (grass) family, including important cereal crops such as wheat, barley, and rice . These plants have evolved this specialized strategy for iron acquisition as an adaptation to growing in environments where iron availability may be limited, particularly in alkaline soils where iron tends to form insoluble compounds that are inaccessible to most plants .

This strategic adaptation provides these grass species with a competitive advantage in certain soil conditions and has significant implications for agriculture in regions with challenging soil chemistry.

Related Compounds and Derivatives

Mugineic acid is part of a family of structurally related phytosiderophores. It is biosynthetically derived from nicotianamine, which serves as its biochemical precursor . Other compounds in this family include 3-hydroxymugineic acid, 2'-deoxymugineic acid (DMA), avenic acid, and distichonic acid . These compounds share structural similarities but may differ in their specific iron-binding properties and effectiveness in different plant species or environmental conditions.

Of particular significance is 2'-deoxymugineic acid (DMA), which has been found to enable rice growth in alkaline soils that are typically considered unsuitable for agriculture . This finding has led to increased interest in the potential agricultural applications of these compounds.

Recent synthetic chemistry efforts have enabled the concise total synthesis of eight natural products from the mugineic acid and avenic acid families . These synthetic approaches employed an innovative "east-to-west" assembly strategy that achieved a high degree of divergence, enabling the formation of the final products in just 10 or 11 steps each. This work utilized chiral pool starting materials (L-malic acid, threonines) for the outer building blocks, while the middle building blocks were accessed through diastereo- and enantioselective methods .

Agricultural Applications

Role in Alkaline Soils

Approximately one-third of the world's land area consists of alkaline soils, which contain large quantities of calcium carbonate . In these soils, iron forms insoluble compounds that are unavailable to many plants, resulting in iron deficiency that severely restricts plant growth . This represents a significant challenge for global agriculture, particularly in regions where alkaline soils predominate.

Research has demonstrated that application of mugineic acid derivatives, particularly 2'-deoxymugineic acid (DMA), can enable rice growth in these challenging alkaline soils . This finding has significant implications for expanding agricultural productivity in regions with alkaline soil conditions.

Development of Synthetic Analogs

For practical agricultural application as a fertilizer in alkaline soils, researchers have developed a cheaper and more stable analog of 2'-deoxymugineic acid called proline-2'-deoxymugineic acid (PDMA) . Field trials have shown that application of PDMA ameliorated iron deficiency chlorosis in rice plants grown on alkaline soils . This successful demonstration in pilot fields suggests potential for broader agricultural implementation.

Additionally, research is exploring the role of mugineic acid in the uptake of other essential micronutrients beyond iron. The EU-funded MAZinc project is investigating the specific role of mugineic acid in zinc uptake, addressing concerns about zinc deficiency in rice crops . Zinc deficiency in soil can lead to stunted crops, which in turn contributes to human malnutrition in populations dependent on rice as a staple food .

Recent Research Developments

Synthesis Methods and Molecular Probes

Significant advances have been made in the synthesis of mugineic acid and its derivatives. Researchers have established a streamlined synthetic pathway for the production of substantial quantities of mugineic acid, addressing previous limitations in supply for research and potential applications .

To facilitate functional studies, molecular probes for mugineic acid have been developed that enable the visualization of fluorescently labeled mugineic acid uptake into cells . These tools are valuable for investigating the cellular mechanisms of mugineic acid transport and function.

The development of synthetic approaches has also enabled the first synthesis of previously inaccessible compounds, including 3"-hydroxymugineic acid and 3"-hydroxy-2'-deoxymugineic acid . These accomplishments have expanded the range of compounds available for study and potential application.

Transport Mechanisms

After nearly a decade of effort, scientists at RIKEN have determined the structure of a key transporter protein involved in the uptake of iron-phytosiderophore complexes into plant cells . This breakthrough provides critical insights into the molecular mechanism of iron acquisition via mugineic acids.

The researchers were able to determine the structure of the transporter protein both in its unbound state and when combined with an iron-carrying phytosiderophore . This structural information is expected to guide the development of new high-potency fertilizers that will help plants extract iron from iron-deficient soils more effectively.

Future Perspectives

The growing understanding of mugineic acid chemistry and biology opens several promising avenues for future research and application. The development of synthetic analogs with enhanced stability, bioavailability, or reduced production costs could make these compounds more accessible for agricultural applications.

Research into the molecular mechanisms of mugineic acid biosynthesis, secretion, and uptake may identify genetic targets for plant breeding programs aimed at improving iron efficiency in crops. The MAZinc project, for example, aims to develop a knowledge base that will enable plant breeders to select effective genes to improve crop production in low zinc conditions .

Furthermore, the potential application of mugineic acid technology extends beyond iron to address deficiencies of other micronutrients in agricultural systems. This could contribute to more comprehensive solutions for nutrient management in challenging soil conditions.

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